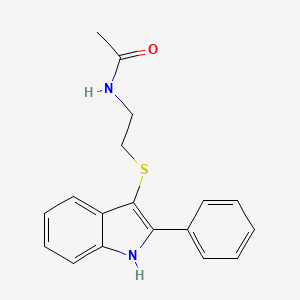

N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)acetamide

Descripción

Propiedades

IUPAC Name |

N-[2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2OS/c1-13(21)19-11-12-22-18-15-9-5-6-10-16(15)20-17(18)14-7-3-2-4-8-14/h2-10,20H,11-12H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKECRZKJPAOFPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCSC1=C(NC2=CC=CC=C21)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)acetamide typically involves the following steps:

Formation of the Indole Core: The indole core can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

Introduction of the Phenyl Group: The phenyl group can be introduced at the 2-position of the indole core through electrophilic substitution reactions.

Thioether Formation: The thioether linkage is formed by reacting the indole derivative with a suitable thiol reagent under basic conditions.

Acetamide Formation: The final step involves the reaction of the thioether intermediate with acetic anhydride or acetyl chloride to form the acetamide group.

Industrial Production Methods

Industrial production of N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)acetamide may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, improved reaction conditions, and purification techniques such as recrystallization and chromatography.

Análisis De Reacciones Químicas

Types of Reactions

N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)acetamide can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to remove the acetamide group, yielding the corresponding amine.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Electrophiles such as halogens, nitro groups, and alkyl groups.

Major Products

Oxidation: Sulfoxide, sulfone derivatives.

Reduction: Corresponding amine.

Substitution: Various substituted indole derivatives.

Aplicaciones Científicas De Investigación

Antiviral Activity

N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)acetamide has shown promising antiviral properties, particularly against:

SARS-CoV-2

In vitro studies indicate that this compound effectively inhibits the RNA-dependent RNA polymerase (RdRp) of SARS-CoV-2. The compound demonstrated an EC50 value of 0.21 µM with a cytotoxicity (CC50) greater than 100 µM, indicating a favorable safety profile compared to existing antiviral agents.

| Compound | EC50 (µM) | CC50 (µM) |

|---|---|---|

| N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)acetamide | 0.21 | >100 |

Respiratory Syncytial Virus and Influenza A Virus

The compound has also been identified as a dual inhibitor for Respiratory Syncytial Virus (RSV) and Influenza A Virus (IAV). A study highlighted that certain derivatives exhibited low micromolar EC50 values against both viruses, showing potential as effective antiviral agents.

Anticancer Activity

Research has evaluated the cytotoxic effects of N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)acetamide against various cancer cell lines using the MTT assay. The results are summarized below:

| Cell Line | IC50 (µg/mL) | Reference Drug |

|---|---|---|

| Hep-G2 | 12.93 ± 0.55 | Doxorubicin |

| A431 | 18.92 ± 1.48 | Ellipticine |

These findings suggest that the compound exhibits significant anti-proliferative effects comparable to established chemotherapeutic agents.

Antimicrobial Activity

The antimicrobial properties of N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)acetamide have been investigated against both Gram-positive and Gram-negative bacteria. Preliminary results indicate effectiveness in inhibiting bacterial growth, highlighting its potential as a new antimicrobial agent.

Case Study 1: Dual Inhibition of RSV and IAV

A series of derivatives based on N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)acetamide were synthesized and evaluated for their anti-RSV and anti-IAV activities. Among the tested compounds, derivatives exhibited excellent activity with low cytotoxicity compared to ribavirin, a standard antiviral drug. This study emphasizes the therapeutic potential of this compound class in treating viral infections.

Case Study 2: Molecular Docking Studies

Molecular docking studies have been conducted to understand the interaction between N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)acetamide and its target proteins, particularly RdRp enzymes from various viruses. These studies provide insights into the binding affinities and mechanisms of action that underpin the observed antiviral activities.

Mecanismo De Acción

The mechanism of action of N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)acetamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the RNA-dependent RNA polymerase (RdRp) of respiratory syncytial virus and influenza A virus, thereby preventing viral replication . The compound’s structure allows it to bind with high affinity to the active site of the enzyme, blocking its activity.

Comparación Con Compuestos Similares

Key Structural Features and Modifications

Key Observations :

- Thioether vs. Amine Linkages : The thioether group in the target compound enhances stability compared to amine-linked analogs (e.g., ), which are prone to oxidation.

- Substituent Effects : Nitro and methyl groups on the indole core (as in ) reduce solubility but increase melting points (159–187°C vs. 88–125°C for triazole analogs).

Physicochemical Properties

Melting Points and Solubility

Key Observations :

Anticancer and Enzymatic Activity

Key Observations :

Actividad Biológica

N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, focusing on its antiviral, anticancer, and antimicrobial properties, as well as its mechanism of action.

Chemical Structure and Properties

The compound features an indole core linked via a thioether to an ethyl chain, which is further connected to an acetamide group. This unique structure contributes to its potential pharmacological effects.

Target of Action : The primary target for N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)acetamide is the RNA-dependent RNA polymerase (RdRp) of viruses, including SARS-CoV-2, Respiratory Syncytial Virus (RSV), and Influenza A virus .

Mode of Action : The compound inhibits the activity of RdRp, leading to a significant reduction in viral replication. This is evidenced by decreased RdRp activity and subsequent reduction in viral RNA synthesis .

Antiviral Activity

N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)acetamide has shown promising antiviral properties:

- SARS-CoV-2 Inhibition : In vitro studies demonstrated that the compound effectively inhibits SARS-CoV-2 RdRp with low cytotoxicity. Among a library of compounds tested, it was identified as one of the top candidates for inhibiting viral replication .

| Compound | EC50 (µM) | Cytotoxicity (CC50 µM) |

|---|---|---|

| N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)acetamide | 0.21 | >100 |

Anticancer Activity

The compound has also been evaluated for its cytotoxic effects against various cancer cell lines:

- Cell Lines Tested : The MTT assay was employed to assess cytotoxicity against Hep-G2 (liver cancer), A431 (skin cancer), and other cell lines.

| Cell Line | IC50 (µg/mL) | Reference Drug |

|---|---|---|

| Hep-G2 | 12.93 ± 0.55 | Doxorubicin |

| A431 | 18.92 ± 1.48 | Ellipticine |

Results indicated that N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)acetamide exhibits significant anti-proliferative effects, comparable to established chemotherapeutic agents .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties against both Gram-positive and Gram-negative bacteria:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.